1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl

Description

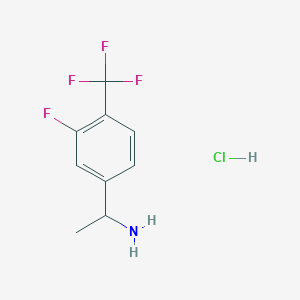

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl is a fluorinated arylalkylamine hydrochloride salt. The compound features a phenyl ring substituted with both fluorine and a trifluoromethyl group at the 3- and 4-positions, respectively, attached to an ethylamine backbone. The HCl salt form improves aqueous solubility, making it suitable for pharmacological applications.

Properties

Molecular Formula |

C9H10ClF4N |

|---|---|

Molecular Weight |

243.63 g/mol |

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H |

InChI Key |

NLBPCMJOACOYKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 3-fluoro-4-(trifluoromethyl)benzaldehyde | Aldehyde precursor | Provides reactive carbonyl intermediate |

| 2 | Reductive amination with ammonia or amine source | Sodium cyanoborohydride, mild acidic conditions | Selective reduction to primary amine |

| 3 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Stable amine hydrochloride salt |

This approach is favored for its selectivity and ability to maintain the integrity of the fluorine and trifluoromethyl groups, which are sensitive to harsh conditions.

Multi-Step Synthesis via Oxime Intermediate

A patented process outlines a more elaborate synthetic sequence involving:

- Preparation of trifluoromethyl acetophenone derivatives via Grignard reaction of halo benzotrifluoride with magnesium metal.

- Reaction of the ketone with hydroxylamine salts to form oximes.

- Subsequent deoximation to yield the amine functionality.

Key parameters include the use of specific catalysts (e.g., Fe(AcAc)3, Ir(AcAc)3) and organic acid complexes to optimize yields and purity above 99%.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Grignard formation from halo benzotrifluoride | Mg metal, organic solvent, iodine catalyst | Controls regioselectivity of trifluoromethyl acetophenone isomers |

| 2 | Ketone formation | Reaction with ketene in hydrocarbon solvent | Use of transition metal ligand-acid complex |

| 3 | Oximation | Hydroxylamine sulfate or chloride salt | Formation of oxime intermediate |

| 4 | Deoximation | Reduction to amine | High purity amine obtained after purification |

This route is industrially relevant for producing high-purity intermediates and final amine products.

Alternative Synthetic Routes

An alternative method involves:

- Bromination of 3-fluoro-4-methoxybenzene to introduce a bromo substituent.

- Trifluoromethylation using trifluoromethylating agents.

- Amination followed by hydrochloride salt formation.

This route, while demonstrated for a related compound (1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride), highlights the versatility of functional group interconversions applicable to the target compound.

Research Findings and Optimization

- Sodium cyanoborohydride is preferred for reductive amination due to its selectivity and mild reaction conditions, preventing over-reduction or side reactions with fluorinated aromatic rings.

- The use of Grignard reagents with precise catalyst and solvent control enables regioselective synthesis of trifluoromethyl ketones, crucial intermediates for amine formation.

- Chiral resolution techniques, including chiral chromatography, are employed to isolate enantiomerically pure amines, essential for pharmaceutical applications.

- Industrial production may utilize continuous flow reactors to enhance reaction control, yield, and scalability.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:

Research indicates that 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride may exhibit properties similar to those of selective serotonin reuptake inhibitors (SSRIs). Its structural modifications allow it to interact with serotonin receptors, potentially leading to antidepressant effects. Studies have shown that compounds with trifluoromethyl groups often enhance bioactivity due to increased lipophilicity and metabolic stability .

2. Neurological Research:

The compound's ability to cross the blood-brain barrier suggests its use in neurological studies. It may serve as a lead compound for developing treatments for conditions such as anxiety and depression. The presence of fluorine atoms can enhance the binding affinity to neurotransmitter receptors, making it a candidate for further pharmacological exploration .

3. Synthesis of Novel Pharmaceuticals:

The compound acts as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique trifluoromethyl group can be utilized in the synthesis of more complex molecules that target specific biological pathways .

Materials Science Applications

1. Polymer Chemistry:

In materials science, 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can be used as a monomer in the production of fluorinated polymers. These polymers exhibit high thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

2. Coatings and Adhesives:

The incorporation of this compound into coatings can improve their durability and resistance to solvents and chemicals. Fluorinated compounds are known for their low surface energy, which can enhance the performance of coatings in harsh environments .

Agrochemical Research

1. Pesticide Development:

The unique chemical structure of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has potential applications in agrochemicals, particularly as a precursor for developing new pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their efficacy against pests while reducing toxicity to non-target organisms .

2. Herbicide Formulations:

Research is ongoing into the use of this compound in formulating herbicides that target specific weed species without harming crops. The selective nature of fluorinated compounds can lead to more environmentally friendly agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in desired therapeutic outcomes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine

- Structural Differences : Replaces the 3-fluoro group with a 4-methoxy group.

- Synthesis : Prepared via lithium-halogen exchange using 1-iodo-4-(trifluoromethyl)benzene, yielding 66% as a brown oil .

- Lower lipophilicity compared to the fluoro-trifluoromethyl analogue due to the methoxy group’s polarity.

(1R)-1-[3-Fluoro-4-(Trifluoromethyl)phenyl]ethylamine

1-[3-Chloro-4-(Trifluoromethyl)phenyl]ethan-1-amine

- Structural Differences : Substitutes fluorine with chlorine at the 3-position.

- Key Properties :

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

- Structural Differences : Replaces the 3-fluoro-4-(trifluoromethyl)phenyl group with a 2-(trifluoromethylsulfanyl)phenyl moiety.

- Reported as a liquid (vs. solid HCl salt of the target compound), suggesting differences in formulation strategies .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (HCl Salt) |

|---|---|---|---|

| Target Compound | 255.67 g/mol | ~2.5 | High (due to HCl salt) |

| 1-(4-Methoxyphenyl)-1-(4-TFM-phenyl)ethan-1-amine | 295.31 g/mol | ~2.8 | Moderate (free base) |

| 1-[3-Chloro-4-TFM-phenyl]ethan-1-amine | 272.13 g/mol | ~3.1 | Low (free base) |

Biological Activity

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₉H₉F₄N·HCl

- Molecular Weight : 207.17 g/mol

- CAS Number : 1079656-75-9

- Purity : 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Its fluorinated aromatic structure enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.

Target Interactions

- Trace Amine-Associated Receptor 1 (TAAR1) : Recent studies have demonstrated that compounds similar to 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine can act as agonists for TAAR1, which is involved in modulating dopaminergic signaling pathways . This interaction suggests potential applications in treating neurological disorders.

- Antimalarial Activity : In structure-activity relationship studies, derivatives of similar compounds have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that modifications in the aromatic ring can significantly influence efficacy .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound and its analogs:

Case Study 1: Antimalarial Activity

A study focused on the synthesis of new derivatives related to this compound highlighted its antimalarial properties. The lead compound exhibited significant activity against multiple strains of P. falciparum, indicating that structural modifications can enhance therapeutic efficacy while minimizing toxicity .

Case Study 2: Neurological Implications

In another study investigating TAAR1 agonists, compounds structurally related to 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine were tested for their ability to activate dopaminergic pathways in vitro. Results indicated that specific substitutions on the phenyl ring could modulate receptor activation levels, suggesting a pathway for developing new treatments for mood disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl?

Methodological Answer:

- Friedel-Crafts Acylation : Introduce the ethanone group via reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent reduction of the ketone to the amine using methods like catalytic hydrogenation or borane complexes is required .

- Azide Reduction : A related method involves synthesizing an intermediate azide (e.g., 3-fluoro-4-(trifluoromethyl)phenyl azide) followed by Staudinger reduction or catalytic hydrogenation (e.g., Pd/C in CH₂Cl₂/CH₃OH) to yield the amine, which is then converted to the HCl salt .

- Purification : Crystallization as a hydrochloride salt enhances stability. Use solvents like methanol/ether for recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- UV/Vis Spectroscopy : Determine λmax (e.g., ~255 nm) to confirm π→π* transitions in the aromatic/fluorinated system .

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl and fluoro substituents; ¹H NMR confirms amine protonation and ethylamine chain integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₀H₁₀F₄NCl: 271.03 g/mol).

- HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (≥98% purity threshold) .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent removal) .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability ≥5 years under these conditions .

- Waste Disposal : Segregate halogenated waste and consult certified biohazard disposal services for amine-HCl residues .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to optimize reaction conditions .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for amine alkylation) .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the trifluoromethyl group) causing signal splitting.

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton environments.

- Theoretical Framework : Apply Karplus equation for coupling constants or density functional theory (DFT)-predicted chemical shifts to reconcile discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency. Pd/C offers 88% yield in related amine syntheses .

- Solvent Optimization : Compare polar aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents to balance reaction rate and byproduct formation.

- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.